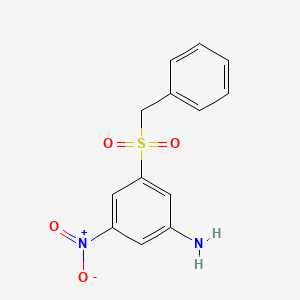

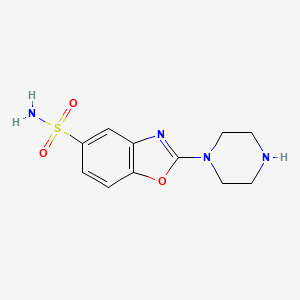

3-(Benzylsulfonyl)-5-nitroaniline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “3-(Benzylsulfonyl)-5-nitroaniline” likely contains a benzylsulfonyl group and a nitroaniline group. A sulfonyl group is a functional group found primarily in sulfones, or a substituent obtained from a sulfonic acid by the removal of the hydroxyl group . Nitroaniline, on the other hand, is an organic compound consisting of a phenyl group attached to an amino group and a nitro group.

Synthesis Analysis

While specific synthesis methods for “3-(Benzylsulfonyl)-5-nitroaniline” were not found, sulfonyl groups can be written as having the general formula R−S(=O)2−R′, where there are two double bonds between the sulfur and oxygen . Additionally, synthesis methods for similar compounds often involve multistep processes and one-pot, atom economy procedures, realized using green chemistry principles and simple reagents .Chemical Reactions Analysis

While specific chemical reactions involving “3-(Benzylsulfonyl)-5-nitroaniline” were not found, sulfonyl groups can be reduced to the sulfide with DIBALH . Additionally, the reactions of similar compounds provide powerful, modern tools for the design of a wide variety of aromatic azoles .科学的研究の応用

Comprehensive Analysis of 3-(Benzylsulfonyl)-5-nitroaniline Applications

3-(Benzylsulfonyl)-5-nitroaniline is a compound with potential applications in various scientific research fields. Below is a detailed analysis of its unique applications across six distinct areas:

Pharmaceutical Research: 3-(Benzylsulfonyl)-5-nitroaniline may serve as a precursor in the synthesis of sulfonamide-based compounds, which are known for their wide range of pharmacological activities. Sulfonamides have been integral in drug design due to their antibacterial, anticonvulsant, antifungal, and antimalarial properties . The compound’s ability to undergo substitution reactions makes it a valuable candidate for creating novel drug molecules.

Enzyme Inhibition Studies: The compound’s structure allows it to act as an inhibitor for certain enzymes. For example, it could be used to prepare sulfone analogues of sulfides, which have shown promise in inhibiting the enzyme dihydrofolate reductase . This enzyme is a target for anticancer drugs, making 3-(Benzylsulfonyl)-5-nitroaniline a compound of interest in cancer research.

特性

IUPAC Name |

3-benzylsulfonyl-5-nitroaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O4S/c14-11-6-12(15(16)17)8-13(7-11)20(18,19)9-10-4-2-1-3-5-10/h1-8H,9,14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJLLPNLKTNURMT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CS(=O)(=O)C2=CC(=CC(=C2)[N+](=O)[O-])N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Benzylsulfonyl)-5-nitroaniline | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[4-(cyclopentyloxy)phenyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1292970.png)

![5-[4-(cyclopentyloxy)phenyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1292971.png)

![4-Allyl-5-(5,6,7,8-tetrahydro-4H-cyclohepta-[b]thien-3-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B1292972.png)

![{2-[(2-Hydroxyphenyl)amino]-2-oxoethoxy}acetic acid](/img/structure/B1292975.png)

![5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B1292976.png)

![[1-(5-Chloro-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid](/img/structure/B1292981.png)

![2-[4-(1,3-Benzoxazol-2-yl)morpholin-2-yl]ethanamine](/img/structure/B1292982.png)

![3-chloro-N-[4-(hydrazinocarbonyl)phenyl]benzamide](/img/structure/B1292984.png)